Ethyl (S)-2-amino-5,5,5-trifluoropentanoate
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Overview
Description
Ethyl (S)-2-amino-5,5,5-trifluoropentanoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of the trifluoromethyl group imparts distinct chemical and physical characteristics, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-5,5,5-trifluoropentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-bromo-5,5,5-trifluoropentanoate and a chiral amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, which then undergoes nucleophilic substitution with the bromo compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (S)-2-amino-5,5,5-trifluoropentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,4,4-trifluorobutanoate
- Ethyl 2-amino-3,3,3-trifluoropropanoate
- Ethyl 2-amino-6,6,6-trifluorohexanoate
Uniqueness
Ethyl (S)-2-amino-5,5,5-trifluoropentanoate is unique due to its specific chain length and the position of the trifluoromethyl group. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H12F3NO2 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3/t5-/m0/s1 |
InChI Key |
MZXWLIZWWJYYOP-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
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